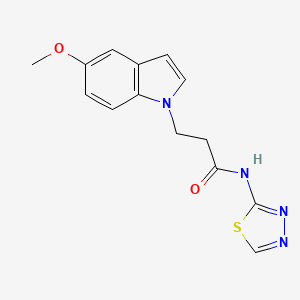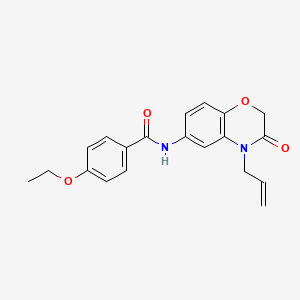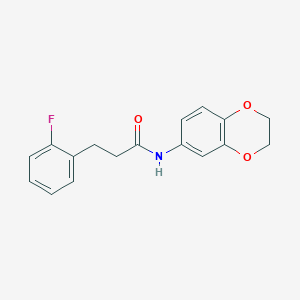
3-(5-methoxy-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide
Overview
Description
This compound is part of a broader class of molecules that have been synthesized and studied for their potential in various applications, including medicinal chemistry. The focus on such compounds stems from their structural uniqueness and the diverse biological activities they exhibit.
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole derivatives involves multiple steps, including condensation, cycloaddition, and amidination processes. For instance, synthesis routes often start from basic heterocyclic scaffolds and involve reactions with different reagents to introduce the 1,3,4-thiadiazole moiety and other functional groups (K. Tatsuta et al., 1994; Shihao Gao et al., 2008).
Molecular Structure Analysis
Crystal structure analysis is a crucial step in understanding the molecular geometry, bonding patterns, and intermolecular interactions of these compounds. X-ray crystallography provides detailed insights into the arrangement of atoms within the molecule and their spatial orientation, which is essential for elucidating the compound's chemical behavior and reactivity (Li-he Yin et al., 2008).
Chemical Reactions and Properties
1,3,4-Thiadiazole derivatives undergo various chemical reactions, including halogenation, amidination, and cycloaddition, enabling the synthesis of a wide range of compounds with diverse functional groups. These reactions are influenced by the compound's electronic structure and the presence of electron-donating or withdrawing groups, which affect its reactivity and the types of reactions it can undergo (Toshio Fuchigami et al., 1976).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(5-methoxyindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-20-11-2-3-12-10(8-11)4-6-18(12)7-5-13(19)16-14-17-15-9-21-14/h2-4,6,8-9H,5,7H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKSEDCGYNHEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=NN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B4510778.png)


![(5-bromo-2-methoxybenzyl)[2-(2-pyridinyloxy)ethyl]amine](/img/structure/B4510796.png)
![N-(2-fluorobenzyl)-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4510806.png)
![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6-(4-morpholinyl)-3(2H)-pyridazinone](/img/structure/B4510812.png)
![2-{[(6-isopropyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}-N-2-pyridinylacetamide](/img/structure/B4510818.png)
![N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-(3,4-dimethylphenyl)-3-isoxazolecarboxamide](/img/structure/B4510823.png)

![ethyl 5-amino-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazole-4-carboxylate](/img/structure/B4510840.png)

![N-1,3-benzothiazol-2-yl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4510857.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-3,6-dimethylisoxazolo[5,4-b]pyridine](/img/structure/B4510869.png)
![2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B4510877.png)